2,2',6,6'-Tetrachlorobiphenyl
Overview
Description
2,2',6,6'-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970's because they were found to bioaccumulate and cause harmful health effects. However, PCBs do not break down readily and are still found in the environment. (L4)
See also: Polychlorinated Biphenyls (component of).
Mechanism of Action
Target of Action
The primary target of 2,2’,6,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The biodegradation pathway of PCBs involves four main enzymes: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of 2,2’,6,6’-Tetrachlorobiphenyl. Due to their low reactivity and stability in harsh environmental conditions, PCBs like 2,2’,6,6’-Tetrachlorobiphenyl remain in the environment for a long period . Their lipophilic nature allows them to accumulate in the lipid biophase of living cells, such as biomembranes .
Biochemical Analysis
Biochemical Properties
2,2’,6,6’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions. Additionally, 2,2’,6,6’-Tetrachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism .
Cellular Effects
2,2’,6,6’-Tetrachlorobiphenyl has been shown to affect various cellular processes. It can influence cell signaling pathways, particularly those involving the AhR. Upon binding to AhR, 2,2’,6,6’-Tetrachlorobiphenyl can alter gene expression, leading to changes in cellular metabolism and potentially causing toxic effects. This compound has also been observed to disrupt cell membranes, affecting membrane fluidity and integrity . These disruptions can lead to altered cellular functions and increased susceptibility to oxidative stress.
Molecular Mechanism
The molecular mechanism of 2,2’,6,6’-Tetrachlorobiphenyl involves its binding to specific biomolecules, such as AhR and cytochrome P450 enzymes. Upon binding to AhR, the compound activates the receptor, which then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the DNA. This binding initiates the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 . Additionally, 2,2’,6,6’-Tetrachlorobiphenyl can inhibit or activate various enzymes, leading to changes in metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,6,6’-Tetrachlorobiphenyl can change over time. This compound is relatively stable and can persist in biological systems for extended periods. Over time, it can undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to 2,2’,6,6’-Tetrachlorobiphenyl has been associated with chronic effects on cellular function, including alterations in oxidative phosphorylation and mitochondrial function .
Dosage Effects in Animal Models
The effects of 2,2’,6,6’-Tetrachlorobiphenyl in animal models vary with dosage. At low doses, the compound may cause minimal or no observable effects. At higher doses, it can induce toxic effects, including liver damage, disruption of endocrine function, and neurotoxicity. Studies have shown that high doses of 2,2’,6,6’-Tetrachlorobiphenyl can lead to significant changes in metabolic pathways and increased oxidative stress .
Metabolic Pathways
2,2’,6,6’-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes hydroxylate the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2,2’,6,6’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. Due to its lipophilic nature, the compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It can also bind to serum proteins, facilitating its transport through the bloodstream. The distribution of 2,2’,6,6’-Tetrachlorobiphenyl can influence its localization and accumulation in specific tissues .
Subcellular Localization
2,2’,6,6’-Tetrachlorobiphenyl can localize to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
IUPAC Name |
1,3-dichloro-2-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAGFNRKXSYIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065983 | |
Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15968-05-5 | |
Record name | 2,2′,6,6′-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15968-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',6,6'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1150VTX8QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)?
A1: this compound (PCB 54) is a polychlorinated biphenyl congener with four chlorine atoms substituted at the 2, 2', 6, and 6' positions of the biphenyl rings. Its molecular formula is C12H6Cl4.
Q2: How does the chlorine substitution pattern of PCB 54 influence its interaction with Cytochrome P450 enzymes?
A2: Studies have shown that the specific chlorine substitution pattern of PCB 54 significantly affects its ability to inhibit various Cytochrome P450 enzymes. For instance, PCB 54 is a potent inhibitor of benzyloxyresorufin O-dealkylase (BROD) activity with a Ki value of 100 nM [], while it shows no inhibitory effect on methoxyresorufin O-dealkylase (MROD) and ethoxyresorufin O-dealkylase (EROD) activities []. This suggests that the ortho-substitution pattern in PCB 54 hinders its interaction with specific CYP isoforms responsible for MROD and EROD activities.
Q3: Can PCB 54 be degraded by microorganisms?
A3: Yes, PCB 54 can be cometabolized by certain bacterial species. Alcaligenes sp. JB1, when grown on 3-methylbenzoate, can degrade PCB 54 in an aerobic environment [, ]. The biodegradation kinetics follow a pseudo-first-order model, with a degradation rate constant slower than some other PCB congeners but faster than 2,2',3,3',4,4'-hexachlorobiphenyl [, ]. This suggests that the position of chlorine atoms on the biphenyl rings influences the biodegradation rate.
Q4: How does the structure of PCB 54 influence its degradation by Alcaligenes sp. JB1?
A4: Alcaligenes sp. JB1 demonstrates preferential degradation for certain PCB congeners based on the chlorine substitution pattern. This bacterium degrades 2,3-dichlorophenyl rings more rapidly than 2,5-dichlorophenyl rings [, ]. PCB 54, containing two 2,6-dichlorophenyl rings, is degraded at a slower rate compared to congeners with 2,3-dichlorophenyl rings.
Q5: What is the environmental fate of PCB 54?
A5: PCBs, including PCB 54, are persistent organic pollutants that tend to bioaccumulate in the environment. A study exploring the uptake of PCB 54 by the diatom Stephanodiscus minutulus and its subsequent transfer to the zooplankton Daphnia pulicaria provides insight into the biomagnification potential of this congener []. Further research is crucial to fully understand the long-term ecological impact and develop effective remediation strategies for PCB 54 contamination.
Q6: Are there any analytical techniques available for studying the structure of PCB 54?
A6: Yes, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides valuable information about the structure of PCB 54 and other halobiphenyls []. The chemical shifts observed in the 13C NMR spectra are sensitive to the nature and position of substituents on the biphenyl rings, allowing researchers to analyze the structural features of these compounds [].
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